

# Flometoquin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: *Flometoquin*

Cat. No.: *B1456449*

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## Abstract

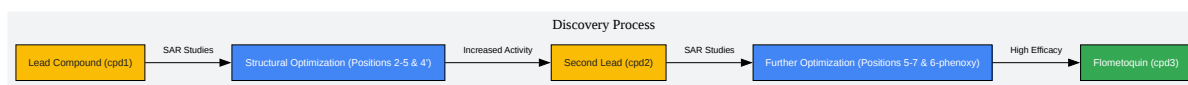
**Flometoquin**, chemically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a unique phenoxy-quinoline structure.<sup>[1][2][3]</sup> Discovered in 2004 through a collaborative effort between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.), it exhibits potent and rapid insecticidal activity against various thrips species, acting through both contact and ingestion.<sup>[1][2][3]</sup> **Flometoquin** is recognized for its safety toward non-target arthropods, making it a valuable component in Integrated Pest Management (IPM) programs.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the discovery process, synthetic pathways, and the unique mode of action of **Flometoquin** as a mitochondrial complex III inhibitor.

## Discovery Pathway: A Journey of Structural Optimization

The discovery of **Flometoquin** was the result of a systematic structure-activity relationship (SAR) study, beginning with a lead compound and progressively optimizing its chemical structure to enhance insecticidal efficacy.<sup>[1]</sup>

## Lead Compound Identification and Optimization

The initial lead compound, cpd1, displayed modest insecticidal activity.[1] The research focused on modifying substituents at various positions of the quinoline ring and the 6-phenoxy ring to improve potency. This iterative process of synthesis and biological screening led to the identification of a second, more active lead compound group (cpd2), which showed high efficacy against key pests like *Frankliniella occidentalis*, *Bemisia tabaci*, and *Thrips palmi*. [1] Further optimization of this second lead group, particularly focusing on substituents at positions 5, 6, and 7 of the quinoline ring and the 6-phenoxy group, ultimately culminated in the discovery of **Flometoquin** (cpd3).[1]



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*Discovery workflow of **Flometoquin**.*

## Synthesis Pathways

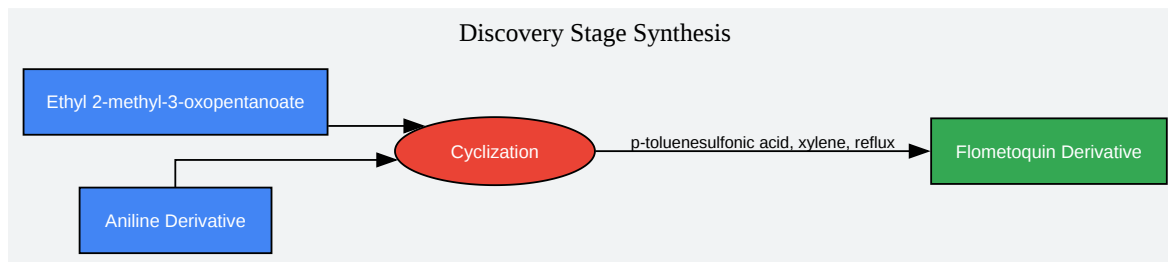
Two primary synthetic routes for **Flometoquin** have been described: the initial pathway used during the discovery phase and a more efficient, seven-step synthesis.

## Synthesis at the Discovery Stage

The synthesis route employed during the discovery of **Flometoquin** and its derivatives involves the cyclization of an aniline derivative.[1]

### Experimental Protocol:

A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid dissolved in 100 mL of xylene was heated under reflux for 10 hours.[1]



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*Synthesis of **Flometoquin** at the discovery stage.*

## Efficient Seven-Step Synthesis

A more streamlined, seven-step synthesis of **Flometoquin** has been developed, starting from p-toluoyl chloride.[4]

Synthesis Steps:

- Chlorination: Regioselective chlorination of p-toluoyl chloride in the meta-position.[4]
- Esterification: Conversion of the acid chloride to an isopropyl ester (compound 220).[4]
- Nitration: Nitration at the less sterically hindered ortho-position to yield a tetrasubstituted benzene derivative (221).[4]
- SNAr Coupling: An SNAr reaction with 4-(trifluoromethoxy)phenol (222) to produce compound 223 in nearly quantitative yield.[4]
- Reduction: Catalytic reduction of the nitro group to form the anthranilic ester 224.[4]
- Ring Closure: Ring closure with diethyl ketone to yield the quinolinone 225.[4]
- Aromatization and Acylation: Aromatization of the pyridine ring by O-acylation with methyl chloroformate to deliver the final product, **Flometoquin**.[4]



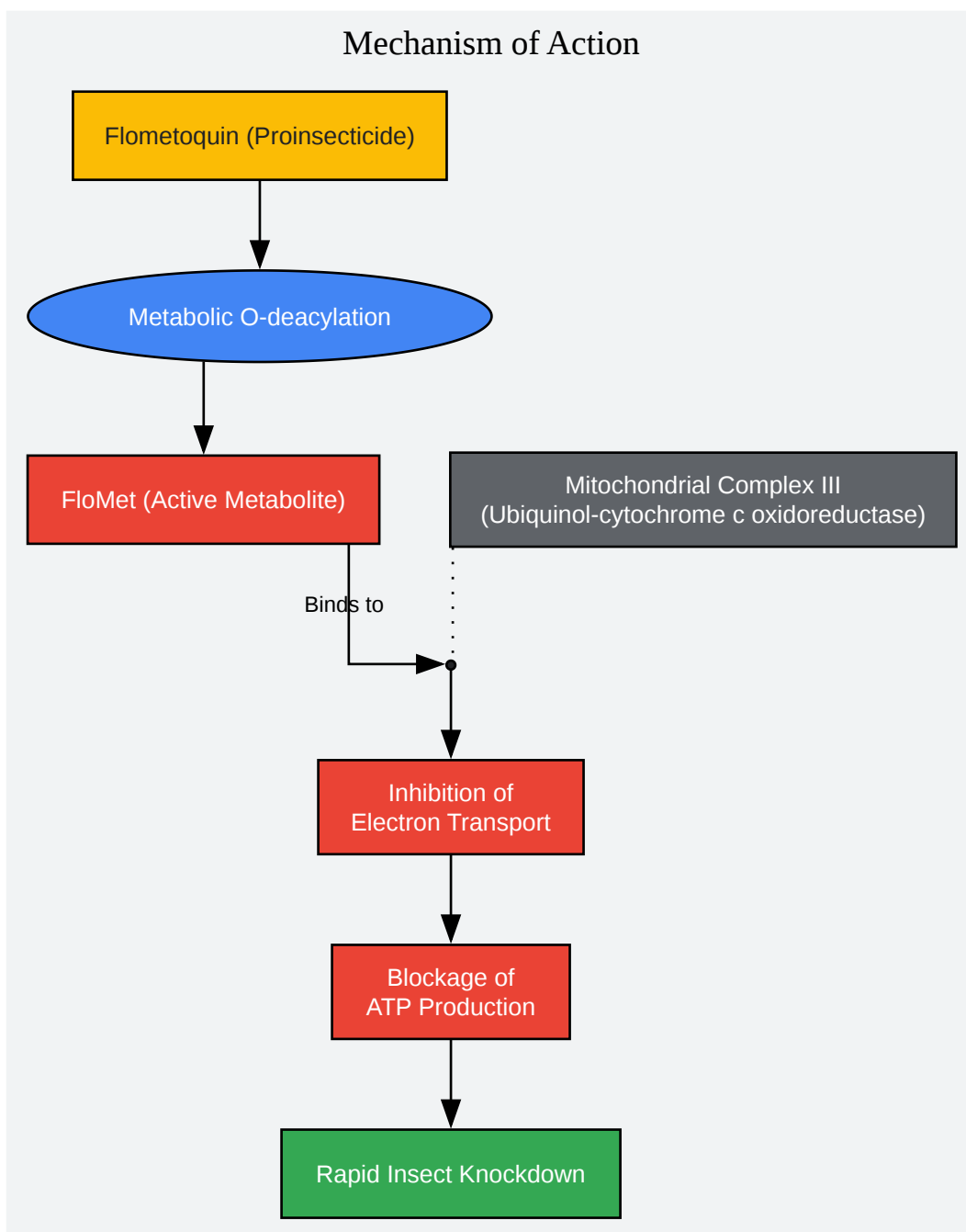
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*Efficient seven-step synthesis of **Flometoquin**.*

## Mode of Action: Inhibition of Mitochondrial Complex III

**Flometoquin** itself is a proinsecticide and is not biologically active in its original form.[5][6][7] It is metabolically O-deacylated to its active form, FloMet (2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline-4(1H)-one).[5][7]

FloMet acts as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting ubiquinol-cytochrome c oxidoreductase, also known as complex III.[5][6] Further investigation has revealed that FloMet binds to the Q<sub>i</sub> site of complex III.[5][6][8] This inhibition disrupts the electron transport chain, which is crucial for ATP synthesis, leading to a rapid knockdown effect in target insects.[9] **Flometoquin** is the first insecticide identified to inhibit the Q<sub>i</sub> site of mitochondrial complex III and is classified under Group 34 by the Insecticide Resistance Action Committee (IRAC).[5][10]



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*Mode of action of **Flometoquin**.*

## Biological Activity Data

The insecticidal activity of **Flometoquin** has been evaluated against several key pest species. The following tables summarize the quantitative data on its efficacy.

## Table 1: Insecticidal Activities of Flometoquin Derivatives

Compound	R2	R3	R5	R6	4'-Substituent	P. xylostella LC50 (ppm)	S. litura LC50 (ppm)	F. occidentalis LC50 (ppm)
cpd1 (Lead)	Me	Me	Cl	H	4'-Cl	100	>100	>200
cpd8	Et	Me	Cl	H	4'-Cl	5-20	>100	50-200
cpd10	Me	OMe	Cl	H	4'-Cl	10-20	>100	>200
cpd14	Me	Me	Me	H	4'-Cl	20-100	>100	>200
cpd15	Me	Me	Cl	H	2'-Cl	100	>100	>200
cpd16	Me	Me	Cl	H	3'-Cl	20-100	>100	>200
cpd17	Me	Me	Cl	H	4'-CN	100	20-100	>200
cpd19	Me	Me	Cl	H	4'-F	100	>100	>200
cpd20	Me	Me	Cl	H	4'-CF3	20-100	20-100	<50
cpd22	Me	Me	Cl	H	4'-OCF3	<20	100	<50
cpd24	Me	Me	Me	H	4'-OCF3	20-100	20-100	100-200
cpd25	Me	Me	H	Me	4'-OCF3	2.5-5	20-100	100-200
cpd26	Me	Me	Me	Me	4'-OCF3	5-20	20-100	100
cpd27	Me	Me	Cl	Cl	4'-OCF3	>100	>100	20-100

Data  
sourced  
from  
Kobaya

shi et  
al.,  
2023.  
[\[11\]](#)

**Table 2: Biological Activity of Flometoquin Against Various Pests**

Test Species	LC50 (ppm)
Plutella xylostella (3rd instar larvae)	Highly Effective
Bemisia tabaci (1st instar nymphs and adults)	Highly Effective
Frankliniella occidentalis (1st instar nymphs and adults)	Highly Effective
Thrips palmi (all developmental stages)	Highly Effective
Thrips tabaci (1st instar nymphs and adults)	Highly Effective
Data interpretation from Kobayashi et al., 2023. <a href="#">[1]</a> <a href="#">[12]</a>	

**Table 3: Inhibitory Effect of FloMet on Mitochondrial Complex III**

Mitochondria Source	IC50 (nM)
Western flower thrips	2.9
Diamondback moth	18
Housefly	5.0
Data sourced from Kobayashi et al., 2023. <a href="#">[5]</a>	

## Conclusion

**Flometoquin** represents a significant advancement in insecticide development, offering a novel mode of action and a favorable safety profile for integrated pest management. Its



discovery through meticulous SAR studies and the elucidation of its unique mechanism as a Qi site inhibitor in mitochondrial complex III provide a solid foundation for the development of future crop protection agents. The well-defined synthesis pathways offer robust methods for its production. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of agrochemistry and drug development.

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